1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Description
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a synthetic organic compound featuring a piperazine core substituted with two distinct aromatic groups: a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety and a 2-nitro-4-(trifluoromethyl)phenyl group. This structure combines electron-withdrawing substituents (chloro, nitro, and trifluoromethyl groups) that enhance metabolic stability and modulate lipophilicity, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF6N4O2/c18-12-7-11(17(22,23)24)9-25-15(12)27-5-3-26(4-6-27)13-2-1-10(16(19,20)21)8-14(13)28(29)30/h1-2,7-9H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDRPGIBMPULJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C₁₇H₁₆ClF₃N₃O₂
- Molecular Weight : 419.85 g/mol
- CAS Number : 260442-08-8
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including receptors and enzymes. The trifluoromethyl and chloro substituents are known to enhance the lipophilicity and bioavailability of compounds, which can contribute to their pharmacological effects.
-
Antimicrobial Activity :
- Studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1.56 μg/mL to 50 μg/mL against Mycobacterium tuberculosis .
- Antidiabetic Potential :
- CNS Activity :
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies :
- Diabetes Management :
- CNS Effects :
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 470.2 g/mol. The presence of both chloro and trifluoromethyl groups contributes to its lipophilicity and biological activity, making it a candidate for various medicinal applications.
Antidepressant Activity
Research has indicated that piperazine derivatives, including this compound, exhibit potential antidepressant properties. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin receptors. A study highlighted the synthesis of similar piperazine compounds that demonstrated significant antidepressant effects in preclinical models .
Anticancer Properties
The compound's structure allows for interactions with various biological targets, making it a candidate for anticancer drug development. A review on chlorine-containing heterocycles noted that such compounds often show promise in targeting cancer cell proliferation pathways . Specific analogs have been tested for their ability to inhibit tumor growth in vitro and in vivo, showcasing their potential as anticancer agents.
Anti-inflammatory Effects
Some studies have suggested that piperazine derivatives can exhibit anti-inflammatory properties. The trifluoromethyl group is known to enhance the pharmacological profile of compounds, potentially leading to reduced inflammation through modulation of cytokine release .
Synthetic Approaches
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves several key steps:
- Starting Materials : The synthesis typically begins with commercially available pyridine derivatives.
- Reactions : Key reactions include nucleophilic substitutions and coupling reactions that introduce the chloro and trifluoromethyl groups.
- Purification : The final product is purified using techniques such as column chromatography to ensure high purity necessary for biological testing.
Case Study 1: Antidepressant Activity Evaluation
A study evaluated the antidepressant effects of a related piperazine compound through behavioral assays in rodent models. Results indicated a significant decrease in depressive-like behaviors compared to controls, suggesting that modifications to the piperazine structure can yield compounds with enhanced efficacy .
Case Study 2: Anticancer Efficacy
In another study, analogs of this compound were tested against various cancer cell lines. The results showed that certain modifications led to increased cytotoxicity against breast cancer cells, highlighting the importance of structural variations in enhancing therapeutic effects .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of piperazine derivatives, which are widely explored for their pharmacological versatility. Below is a comparative analysis with structurally related compounds:
Key Findings
Substituent Effects on Activity :
- The nitro group in the target compound may enhance electrophilic reactivity, favoring interactions with nucleophilic enzyme residues (e.g., cysteine proteases or oxidoreductases) .
- Trifluoromethyl groups improve metabolic stability by resisting oxidative degradation, as seen in analogues like CAS 856189-81-6 .
- Thiazole/thiadiazole substituents (e.g., CAS 303150-12-1, 2165186-07-0) often confer antimicrobial or anticancer activity due to their ability to disrupt DNA synthesis or enzyme function .
Solubility: Carboxamide analogues (e.g., CAS 856189-81-6) exhibit better aqueous solubility than nitro-substituted derivatives, which may limit the target compound’s bioavailability .
Biological Target Specificity: Serotonin receptor analogues (e.g., p-aminophenyl-ethyl-m-trifluoromethylphenyl piperazine) demonstrate that trifluoromethyl groups enhance receptor binding affinity, suggesting the target compound could interact with similar CNS targets . Thiazole-containing derivatives (e.g., CAS 303150-12-1) are linked to phosphopantetheinyl transferase inhibition, indicating structural flexibility for enzyme-targeted drug design .
Contradictions and Limitations
- While trifluoromethyl groups generally improve stability, they may reduce synthetic accessibility due to harsh fluorination conditions .
- Nitro groups, though pharmacologically active, are associated with mutagenic risks, necessitating careful toxicity profiling .
Data Tables
Table 1: Physicochemical Comparison
| Property | Target Compound | CAS 856189-81-6 | CAS 303150-12-1 |
|---|---|---|---|
| Molecular Formula | C19H12ClF6N3O2 (est.) | C18H15ClF6N4O | C17H12Cl2F3N5S |
| Molecular Weight | ~468.7 | 455.8 | 454.3 |
| logP (Predicted) | 4.2 | 3.8 | 4.5 |
| Solubility (mg/mL) | <0.1 (DMSO) | 0.5 (DMSO) | 0.3 (DMSO) |
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
The synthesis of piperazine derivatives often involves coupling reactions between substituted pyridines and aryl halides. For example, a reported protocol for similar compounds uses HOBt and TBTU as coupling agents in DMF, with reflux conditions (60–80°C) and triethylamine as a base . Key factors influencing yield include:
Q. What in vitro assays are recommended for initial pharmacological screening of this compound?
Prioritize target-based assays for receptor binding (e.g., dopamine D3R, μ-opioid receptors) due to structural similarities to dual-target ligands . Functional assays (e.g., cAMP modulation) and cytotoxicity screens (e.g., MTT assay) in neuronal or cancer cell lines are critical. For example, derivatives with trifluoromethyl groups showed sub-micromolar activity in receptor binding studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictory efficacy data across biological models?
Contradictions in efficacy (e.g., insecticidal vs. mammalian toxicity) may arise from differential metabolic stability or target orthosteric site variations. Strategies include:
- QSAR modeling : Use descriptors like Hammett constants for nitro groups or steric parameters for trifluoromethyl substituents to predict bioactivity .
- Comparative metabolomics : Assess species-specific CYP450 metabolism using liver microsomes .
- Crystallography : Co-crystallize the compound with target receptors (e.g., insect vs. mammalian serotonin receptors) to identify binding discrepancies .
Q. What methodologies validate dual-target mechanisms for this compound in neurological disorders?
To confirm dual-target engagement (e.g., dopamine D3R and μ-opioid receptors):
- Radioligand displacement assays : Compete with [³H]spiperone (D3R) and [³H]DAMGO (MOR) to measure binding affinity .
- Functional selectivity assays : Monitor β-arrestin recruitment vs. G-protein activation (e.g., BRET/TR-FRET) .
- In vivo behavioral models : Test analgesia (hot-plate test) and addiction-related behaviors (conditioned place preference) in knockout mice .
Q. How can researchers address poor aqueous solubility during formulation for in vivo studies?
The compound’s hydrophobicity (logP ~4.5) necessitates solubility-enhancing strategies:
- Salt formation : Use hydrochloride or citrate salts to improve ionization.
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes .
- Co-solvent systems : Optimize ratios of DMSO, Cremophor EL, and saline for intravenous administration .
Methodological Challenges
Q. What analytical techniques resolve spectral data conflicts for structural confirmation?
Discrepancies in NMR or HRMS data often arise from rotational isomers or impurities. Solutions include:
- Dynamic NMR : Analyze temperature-dependent chemical shifts to identify conformers .
- 2D-COSY/HSQC : Assign overlapping proton signals in aromatic regions (δ 7.5–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Use ESI+ mode with lock-mass calibration (e.g., NaTFA) to confirm [M+H]⁺ ions within 2 ppm error .
Q. How can metabolic stability be improved without compromising target affinity?
Structural modifications to block metabolic hotspots:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
